molecular formula C5H6FIN2 B2561485 1-(2-fluoroethyl)-4-iodo-1H-pyrazole CAS No. 398152-63-1

1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cat. No. B2561485
M. Wt: 240.02
InChI Key: YFGJEDPZOJQFPI-UHFFFAOYSA-N
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Description

“1-(2-fluoroethyl)-4-iodo-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of fluorine and iodine atoms suggests that this compound might have interesting chemical properties due to the high electronegativity of fluorine and the large atomic radius of iodine.


Molecular Structure Analysis

The molecular structure of “1-(2-fluoroethyl)-4-iodo-1H-pyrazole” would be characterized by the presence of a pyrazole ring, a 2-fluoroethyl group, and an iodine atom. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, “1-(2-fluoroethyl)-4-iodo-1H-pyrazole” might undergo various chemical reactions. The presence of fluorine and iodine atoms could make it a good candidate for halogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-fluoroethyl)-4-iodo-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of fluorine and iodine atoms could affect its polarity, boiling point, and melting point .

Scientific Research Applications

Synthesis and Crystal Structure

Pyrazole compounds, including those similar to 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, have been a focus in research for their unique crystal structures. Studies like those by Loh et al. (2013) have explored the synthesis of various N-substituted pyrazolines, emphasizing the significance of X-ray single crystal structure determination in understanding these compounds (Loh et al., 2013).

Optical Properties and Material Sciences

Research by Pedrini et al. (2020) on fluorinated bis(pyrazoles) highlights the relevance of pyrazole derivatives in understanding optical properties and material sciences. This study delves into the crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity of such compounds, offering insights into their potential applications (Pedrini et al., 2020).

Tautomeric Forms and Hydrogen Bonding

The study of tautomeric forms in pyrazoles, such as the research by Yamuna et al. (2014), provides valuable information on molecular interactions and hydrogen bonding in these compounds. This research explores the co-crystal structure and its implications for molecular behavior (Yamuna et al., 2014).

Reactivity in Organic Chemistry

Abularrage et al. (2020) investigated the Diels–Alder reactivity of 4H-pyrazoles, including fluorinated variants. This study is crucial in understanding the reactivity of such compounds in organic synthesis and their potential applications in creating complex molecular structures (Abularrage et al., 2020).

Fluorination Techniques and NMR Analysis

The work by Bonacorso et al. (2015) discusses the synthesis and NMR spectroscopic studies of fluorinated 1H-pyrazoles. The detailed analysis of these compounds through various fluorination reactions and NMR data provides essential insights into their chemical properties and potential applications (Bonacorso et al., 2015).

Antibacterial and Antifungal Activities

Research on the antibacterial and antifungal activities of pyrazole derivatives, as conducted by Ragavan et al. (2010), opens doors to potential pharmaceutical applications of these compounds. This study's focus on the synthesis and biological activity screening of novel 1,5-diaryl pyrazoles shows the broad scope of pyrazole research in medicinal chemistry (Ragavan et al., 2010).

Safety And Hazards

The safety and hazards associated with “1-(2-fluoroethyl)-4-iodo-1H-pyrazole” would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled and stored .

Future Directions

The future research directions for “1-(2-fluoroethyl)-4-iodo-1H-pyrazole” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-(2-fluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGJEDPZOJQFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Synthesis routes and methods I

Procedure details

A solution of 4-iodo-1H-pyrazole (1.10 g, 5.7 mmol) in anhydrous DMF (25 mL) is treated with NaH (0.23 g, 60% in mineral oil, 5.7 mmol). After stirring for 20 minutes at room temperature, the reaction mixture is treated with 1-iodo-2-fluoroethane (1.0 g, 5.7 mmol) and stirred over night at room temperature. The reaction is quenched with H2O and diluted with EtOAc. The two layers are separated and the aqueous is extracted with EtOAc. The combined organic extracts are washed with H2O, brine, dried (Na2SO4) and concentrated. The crude material is purified by chromatography (silica gel, EtOAc/hexane:15/85) to afford the title compound (1.08 g, 79%) as an oil. MS (+) ES 240 (M+H)+.
Quantity
1.1 g
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reactant
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0.23 g
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25 mL
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1 g
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Yield
79%

Synthesis routes and methods II

Procedure details

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Citations

For This Compound
1
Citations
CS Lee, DA Allwine, MR Barbachyn, KC Grega… - Bioorganic & medicinal …, 2001 - Elsevier
In an effort to expand the spectrum of activity of the oxazolidinone class of antibacterial agents to include Gram-negative bacteria, a series of new carbon–carbon linked pyrazolylphenyl …
Number of citations: 45 www.sciencedirect.com

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